molecular formula C21H23N5O4 B2419451 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide CAS No. 1775338-17-4

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2419451
CAS RN: 1775338-17-4
M. Wt: 409.446
InChI Key: QJTXRNBLTKFARU-UHFFFAOYSA-N
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Description

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

A significant area of research for derivatives of 1,3,4-oxadiazole, like the compound , is their antibacterial and antimicrobial activity. Studies have shown that compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles exhibit antimicrobial activity against various bacteria, mold, and yeast (Tien et al., 2016). Additionally, research involving 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated activity against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).

Anticancer Activity

Compounds with a 1,3,4-oxadiazole structure have been investigated for their potential anticancer properties. Research has shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, making them a subject of interest in cancer research (Ravinaik et al., 2021).

Pharmacological Potential

The pharmacological evaluation of 1,3,4-oxadiazole derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, is another area of research. Some derivatives have shown binding and inhibitory effects in various assays, indicating their potential in pharmacological applications (Faheem, 2018).

Structural and Spectral Analysis

Structural characterization and spectral analysis of oxadiazole derivatives form a crucial part of research, as it aids in understanding the properties and potential applications of these compounds. Studies involving NMR and other spectroscopic techniques have provided insights into the structure and behavior of these molecules (Ying-jun, 2012).

properties

IUPAC Name

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-13-7-9-15(10-8-13)23-17(27)12-26-20(28)18(19-22-14(2)30-24-19)16-6-4-3-5-11-25(16)21(26)29/h7-10H,3-6,11-12H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTXRNBLTKFARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide

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